2-Bromophenanthrene

Descripción general

Descripción

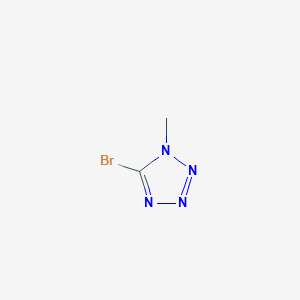

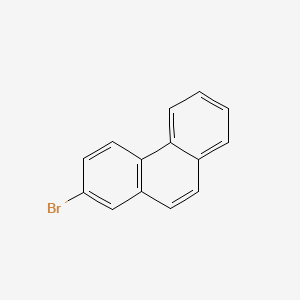

2-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure. It is an organic compound that can be synthesized through various chemical reactions and has been the subject of research due to its potential applications and chemical properties.

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2-bromophenanthrene, has been explored through several methods. One approach involves the use of o-bromobenzyl alcohol as a novel annulating reagent in a palladium-catalyzed cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, leading to the formation of phenanthrenes . Another method includes the oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides, which is a copper-facilitated process that yields functionalized phenanthrenes . Additionally, the construction of phenanthrenes from β-bromovinylarenes via Aryne Diels-Alder reaction followed by aromatization has been reported as a transition metal-free method .

Molecular Structure Analysis

The molecular structure of 2-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. The crystal and molecular structure of a related synthetic intermediate, 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, has been determined to be monoclinic with specific unit cell dimensions, providing insights into the conformational aspects of such brominated phenanthrenes .

Chemical Reactions Analysis

The chemical reactivity of brominated phenanthrenes includes various bond formations and functionalizations. For instance, the palladium-catalyzed benzannulation with o-bromobenzyl alcohols involves multiple carbon-carbon bond formations to construct the phenanthrene skeleton . N-Bromosuccinimide (NBS) has been used to induce C-H bond functionalization in the intramolecular cycloaromatization of electron-withdrawing group substituted 1-biphenyl-2-ylethanones for synthesizing 10-phenanthrenols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromophenanthrene are not detailed in the provided papers, the properties of phenanthrene derivatives generally include stability of the aromatic system and reactivity towards electrophilic substitution due to the presence of the bromine atom. The synthetic intermediate mentioned earlier has been characterized by its crystal structure, which provides valuable information about the steric and electronic effects of substituents on the phenanthrene ring system . Additionally, an efficient approach to synthesize 3-bromo-6-chloro-phenanthrene-9,10-dione has been developed, demonstrating the versatility of brominated phenanthrenes in chemical synthesis .

Aplicaciones Científicas De Investigación

Fluorescence Probe for Palladium Detection

A significant application of 2-Bromophenanthrene derivatives is in the detection of palladium. 9-Bromophenanthrene (9-BrP) has been used as a fluorescence probe for determining trace amounts of palladium. This method exhibits excellent selectivity and specificity, indicating its potential in routine palladium determination (Qin Jun et al., 2016).

Cyclization and Bromination in Organic Synthesis

2-Bromophenanthrene derivatives are also pivotal in organic synthesis. For instance, CuBr2-promoted cyclization and bromination of arene–alkynes have been developed to efficiently produce 9-bromophenanthrene derivatives, which is an effective protocol for C–Br bond formation from inorganic bromine sources (Wangsheng Liu et al., 2016).

Synthesis and Optical Properties of Derivatives

The synthesis and functionalization of 1,2-Dihydro-1-aza-2-boraphenanthrene, a derivative of 2-Bromophenanthrene, have been explored for their enhanced optical properties. These derivatives exhibit increased quantum yield, making them suitable for further functionalization and potential applications in optical technologies (Alberto Abengózar et al., 2019).

Electrosynthesis of Conducting Polymers

Another application is in the electrosynthesis of conducting polymers. Poly(9-bromophenanthrene) (P9BP), a semi-conducting polymer, has been synthesized electrochemically from 9-bromophenanthrene. This polymer demonstrates good electrochemical behavior and thermal stability, along with potential use as a blue light emitter (Xie Yu et al., 2009).

Photophysical Properties

The photophysical properties of 2-Bromophenanthrene derivatives are also of interest. For instance, the study of the phosphorescent behaviors of 9-bromo- and 9-iodophenanthrene in crystals highlights the role of π–π interactions and other molecular interactions in modulating their phosphorescence. This has implications for the design and understanding of luminescent materials (Qing Zhu et al., 2014).

Propiedades

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenanthrene | |

CAS RN |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of 2-bromophenanthrene. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)